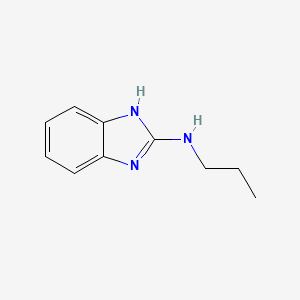

N-propyl-1H-benzimidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-propyl-1H-benzimidazol-2-amine” is a chemical compound with the molecular formula C10H13N3 . It is a derivative of benzimidazole, a class of heterocyclic aromatic compounds that are of wide interest due to their diverse biological and clinical applications .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . A metal-free novel route for the accelerated synthesis of benzimidazole and its derivatives in the ambient atmosphere has been reported .Molecular Structure Analysis

The molecular weight of “this compound” is 175.230 Da . It has three hydrogen bond acceptors, two hydrogen bond donors, and two freely rotating bonds .Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 349.7±25.0 °C at 760 mmHg, and a flash point of 165.3±23.2 °C . Its molar refractivity is 52.3±0.5 cm3, and it has a polar surface area of 44 Å2 .Scientific Research Applications

Synthesis and Chemical Applications

N-propyl-1H-benzimidazol-2-amine and related benzimidazole compounds are widely used in chemical synthesis and material science. For instance, CuI-catalyzed amination of arylhalides with guanidines or amidines facilitates the facile synthesis of 1-H-2-substituted benzimidazoles, showcasing the compound's utility in creating structurally diverse benzimidazoles (Xiaohu Deng et al., 2009). Moreover, the influence of temperature on the tautomerism of N-(1H-imidazoline-2-yl)-1H-benzimidazol-2-amine has been studied, indicating its electrochemical behavior and highlighting its significance in understanding the physical properties of benzimidazole derivatives (S. Servi et al., 2012).

Biological Activities

Benzimidazole derivatives, including this compound, have been investigated for their biological activities. Studies reveal that these compounds exhibit significant cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents. For instance, certain N-substituted-2-amino-1H-benzimidazoles demonstrated indicative cytotoxic activity against human epithelial colorectal carcinoma HT-29 and breast cancer cells MDA-MB 231 (A. Mavrova et al., 2012). Additionally, palladium(II) and platinum(II) complexes containing benzimidazole ligands have been synthesized and evaluated for their biological activity, showcasing their application in the development of potential anticancer compounds (N. T. A. Ghani & A. Mansour, 2011).

Corrosion Inhibition

The application of benzimidazole derivatives extends to corrosion inhibition. Novel benzimidazole derivatives have been studied as inhibitors for mild steel in acidic media, demonstrating how the structural elements of these compounds can effectively protect against corrosion. The efficiency of these inhibitors increases with the increase in the number of benzimidazole segments in the molecules, indicating their potential in materials science and engineering (Yongming Tang et al., 2013).

Mechanism of Action

Target of Action

N-propyl-1H-benzimidazol-2-amine is a derivative of the benzimidazole moiety . Benzimidazole derivatives have been found to exhibit a broad spectrum of pharmacological properties . .

Mode of Action

Benzimidazole derivatives, in general, are known to interact with their targets in a variety of ways . For instance, some benzimidazole derivatives have been found to exhibit inhibitory effects on certain reactions .

Biochemical Pathways

Benzimidazole derivatives have been found to possess broad-spectrum pharmacological properties, suggesting that they may affect a variety of biochemical pathways .

Pharmacokinetics

Benzimidazole derivatives have been found to exhibit excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been found to exert excellent bioactivity against many ailments .

Action Environment

Benzimidazole derivatives have been found to be effective corrosion inhibitors for steels, pure metals, and alloys in extremely aggressive, corrosive acidic media .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the target organ being the respiratory system .

properties

IUPAC Name |

N-propyl-1H-benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-2-7-11-10-12-8-5-3-4-6-9(8)13-10/h3-6H,2,7H2,1H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEPRPJYIUANQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78508-36-8 |

Source

|

| Record name | N-propyl-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2625810.png)

![1-[2-(3,4-Dimethylanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2625811.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2625813.png)

![2-Methyl-4-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2625817.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2625820.png)

![N-cyclohexyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B2625822.png)

![3-ethyl-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625823.png)

![[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2625833.png)